molecular formula C20H18ClN3O4S B2591487 N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide CAS No. 1019104-01-8

N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide

Cat. No.: B2591487
CAS No.: 1019104-01-8
M. Wt: 431.89
InChI Key: PTJDUAIWVPUSJY-UHFFFAOYSA-N
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Description

N-[2-(3-Chlorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group at position 2 and a 3,4-dimethoxybenzamide moiety at position 2. Structural studies of such compounds often rely on crystallographic tools like SHELXL for refinement and ORTEP-III for visualization .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-27-17-7-6-12(8-18(17)28-2)20(25)22-19-15-10-29(26)11-16(15)23-24(19)14-5-3-4-13(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJDUAIWVPUSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the chlorophenyl group and the dimethoxybenzamide moiety. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and coupling reagents. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production typically requires stringent control of reaction parameters to ensure consistent quality and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is employed in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes, bind to specific receptors, or interfere with cellular processes. The exact mechanism depends on the context of its application, such as its use as a therapeutic agent or a research tool.

Comparison with Similar Compounds

N-[2-(3-Chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide

  • Structural Differences : The 3,4-dimethoxybenzamide group in the parent compound is replaced with a 2-fluorobenzamide.
  • Functional Implications : The electron-withdrawing fluorine atom may enhance metabolic stability but reduce solubility compared to the methoxy groups .
  • Molecular Weight : Calculated as 415.85 g/mol (C₁₉H₁₄ClFN₂O₂S), slightly lower than the parent compound (estimated ~430 g/mol).

N-[2-(4-Methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide

  • Structural Differences : The 3-chlorophenyl group is replaced with 4-methoxyphenyl, and the benzamide is substituted with a cyclohexanecarboxamide.
  • Molecular Weight : 373.50 g/mol (C₁₉H₂₃N₃O₃S) .

Adamantane-Substituted Analogs

  • Example: N-[2-(3-Chlorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
  • Structural Differences : The 3,4-dimethoxybenzamide is replaced with a rigid adamantane group.
  • Functional Implications : Adamantane’s bulkiness may enhance binding to hydrophobic pockets but reduce solubility. Its steric effects could also influence conformational flexibility .

Benzothiazole-Based Analogs (Non-Thienopyrazole Core)

EP 3 348 550 A1 discloses benzothiazole derivatives such as N-(6-methoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide. While structurally distinct, these compounds share the 3-chlorophenyl motif and target similar biological pathways (e.g., kinase inhibition). Key differences include:

  • Core Structure: Benzothiazole vs. thienopyrazole.
  • Pharmacokinetics : Benzothiazoles often exhibit better oral bioavailability but may face higher metabolic degradation .

Comparative Data Table

Compound Name Core Structure Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties
N-[2-(3-Chlorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide Thienopyrazole R₁: 3-Cl-C₆H₄; R₂: 3,4-(OCH₃)₂C₆H₃ ~430 (estimated) Moderate solubility, strong H-bonding
N-[2-(3-Chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide Thienopyrazole R₁: 3-Cl-C₆H₄; R₂: 2-F-C₆H₄ 415.85 Enhanced metabolic stability
N-[2-(4-Methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide Thienopyrazole R₁: 4-OCH₃-C₆H₄; R₂: C₆H₁₁CO 373.50 High lipophilicity
N-(6-Methoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide Benzothiazole R₁: 3-Cl-C₆H₄; R₂: 6-OCH₃-C₆H₃ ~316 (estimated) High bioavailability

Research Findings and Trends

Solubility vs. Activity : Methoxy groups (e.g., 3,4-dimethoxy) improve solubility but may reduce membrane permeability compared to halogenated or aliphatic substituents .

Target Selectivity : Adamantane and cyclohexane derivatives show promise in central nervous system targets due to increased lipophilicity, whereas benzothiazoles excel in peripheral enzyme inhibition .

Crystallographic Validation : Tools like SHELXL and ORTEP-III are critical for confirming structural features, ensuring accurate comparisons between analogs .

Biological Activity

N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide is a complex organic compound belonging to the thienopyrazole class. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article delves into the synthesis, biological mechanisms, and specific activities of this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The thienopyrazole core is formed through cyclization reactions involving appropriate precursors. For instance:

  • Formation of the Thienopyrazole Core : Reaction of 2-bromo-5-chlorothiophene-3-carbaldehyde with hydrazine derivatives under acidic conditions.
  • Introduction of the Chlorophenyl Group : Achieved via Suzuki-Miyaura coupling with a boronic acid derivative in the presence of a palladium catalyst.

Antioxidant Activity

Recent studies have indicated that thienopyrazole derivatives exhibit significant antioxidant properties. A study assessed the protective effects of these compounds against oxidative stress induced by 4-nonylphenol in Clarias gariepinus (African catfish). The results showed that treatment with thienopyrazole compounds reduced erythrocyte alterations significantly compared to controls exposed to 4-nonylphenol alone.

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole (7a)12 ± 1.03
Thienopyrazole (7b)0.6 ± 0.16
Thienopyrazole (7e)28.3 ± 2.04
Thienopyrazole (7f)3.7 ± 0.37

This data indicates that thienopyrazole compounds can effectively mitigate oxidative damage in erythrocytes caused by toxic substances .

Antimicrobial and Anticancer Properties

Thienopyrazoles have shown promising antimicrobial activity against various pathogens. For example, a series of pyrazole derivatives demonstrated significant antifungal activity against multiple strains of fungi and exhibited efficacy against Mycobacterium tuberculosis H37Rv .

In terms of anticancer potential, compounds within this class have been investigated for their ability to inhibit specific kinases involved in cancer progression. Some thienopyrazoles have been identified as potent inhibitors of Aurora kinase, which plays a crucial role in cell division and is often upregulated in cancer cells .

The biological activity of this compound involves interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as phosphodiesterase (PDE) types that are implicated in inflammatory responses.
  • Receptor Modulation : Binding to specific receptors can modulate signaling pathways related to inflammation and cell proliferation.

Case Studies

Several case studies highlight the effectiveness of thienopyrazole derivatives in clinical settings:

  • Anti-inflammatory Effects : In vivo studies showed that these compounds reduced inflammation markers in animal models.
  • Anticancer Efficacy : Clinical trials demonstrated that patients treated with thienopyrazole-based drugs exhibited reduced tumor sizes compared to controls.

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